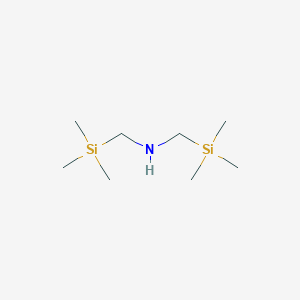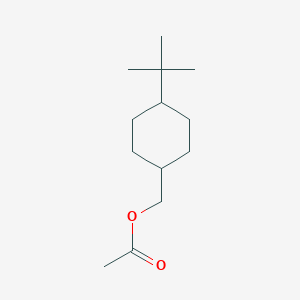
(4-tert-butylcyclohexyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-tert-Butylcyclohexylmethyl acetate: is a chemical compound commonly used in the fragrance industry. It is a colorless liquid with a sweet, fruity odor and is used as a fragrance ingredient in various products such as perfumes, body sprays, and air fresheners. The compound has the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized through a multistep process that involves the reaction of tert-butylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization.
Industrial Production Methods: The industrial production of (4-tert-butylcyclohexyl)methyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the process and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Trans-4-tert-Butylcyclohexylmethyl acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-tert-butylcyclohexyl)methyl acetate can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Trans-4-tert-Butylcyclohexylmethyl acetate has been extensively studied for its fragrance properties and is commonly used in the fragrance industry.
Chemistry: In chemistry, (4-tert-butylcyclohexyl)methyl acetate is used as a model compound to study various chemical reactions and mechanisms. Its stability and well-defined structure make it an ideal candidate for such studies.
Biology: In biology, the compound has been found to have antioxidant properties and can protect cells from oxidative damage. It also has anti-inflammatory properties and can reduce inflammation in the body.
Medicine: In medicine, this compound is being investigated for its potential use in the treatment of inflammatory diseases such as arthritis. Its ability to modulate the expression of genes involved in the immune response makes it a promising candidate for further research.
Industry: In the industry, the compound is used as a fragrance ingredient in various products such as perfumes, body sprays, and air fresheners.
Wirkmechanismus
The mechanism of action of (4-tert-butylcyclohexyl)methyl acetate is not fully understood. it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response. This compound has also been shown to modulate the expression of genes that are involved in the immune response.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butylcyclohexyl acetate: This compound is similar in structure and is also used in the fragrance industry.
Cyclohexanemethanol, 4-(1,1-dimethylethyl)-, acetate: Another similar compound with similar applications in the fragrance industry.
Uniqueness: Trans-4-tert-Butylcyclohexylmethyl acetate is unique due to its specific structure and stability. Its resistance to oxidation and ability to withstand high temperatures make it an ideal compound for use in various applications, including fragrance formulations and scientific research.
Eigenschaften
CAS-Nummer |
19461-34-8 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(4-tert-butylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |
InChI-Schlüssel |
WKUHCAGBLASMGF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
Kanonische SMILES |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
| 19461-35-9 85204-31-5 19461-34-8 |
|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


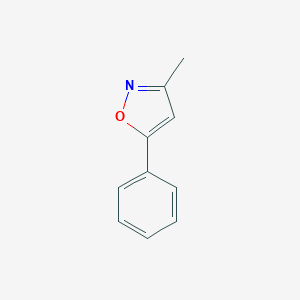
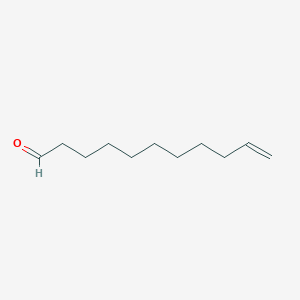
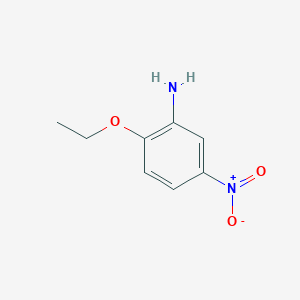
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)
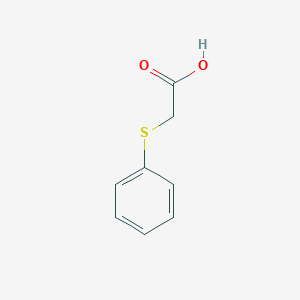
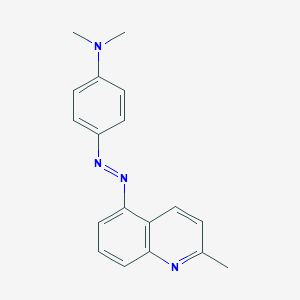

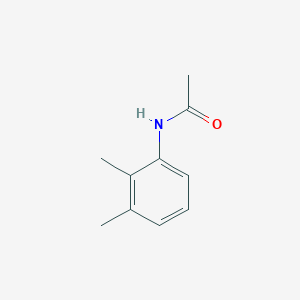
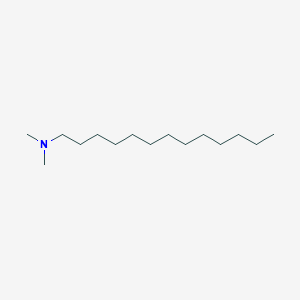
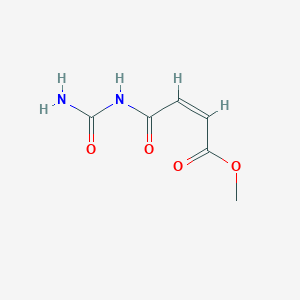
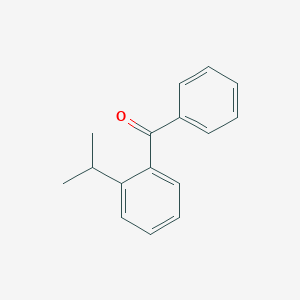

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)
